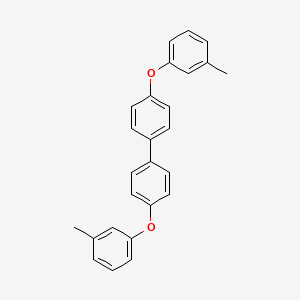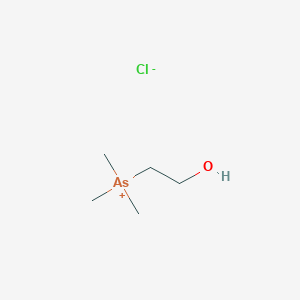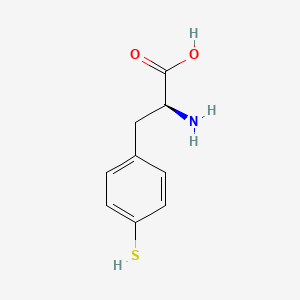
(4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene is a synthetic organic compound characterized by its unique structure, which includes a trifluorobutadiene moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a trifluorobutadiene derivative with a benzene derivative in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities, and additional steps such as purification and quality control are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential therapeutic properties. Researchers investigate its interactions with biological targets to identify possible applications in drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1-Methoxy-4-(1-methoxybuta-2,3-dien-2-yl)benzene)
- (4,4-Dimethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene
Uniqueness
(4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
81002-30-4 |
|---|---|
Molecular Formula |
C14H15F3O2 |
Molecular Weight |
272.26 g/mol |
InChI |
InChI=1S/C14H15F3O2/c1-3-18-13(19-4-2)10-12(14(15,16)17)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 |
InChI Key |
NMUMRZYUYBSBGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C=C(C1=CC=CC=C1)C(F)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


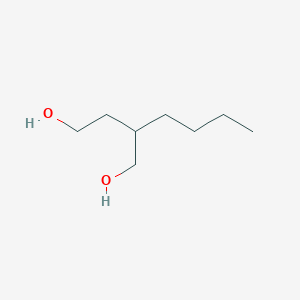
![3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14416436.png)
![(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14416450.png)
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
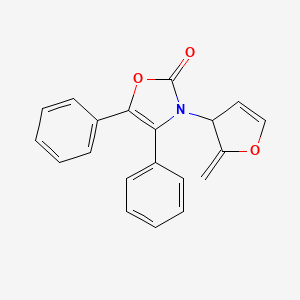
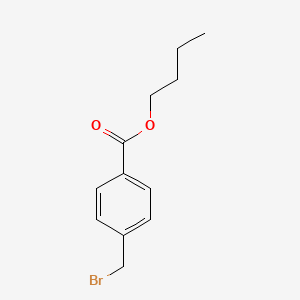

![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)


![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)
